1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea is a compound that combines an imidazo[1,2-b]pyrazole moiety with a chlorophenylurea group. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which is a significant area of research in drug development. The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.
The compound is identified by the CAS number 1795489-57-4, and its molecular formula is C13H15ClN4O. This compound has been synthesized and studied in various research contexts, particularly for its biological activity and potential therapeutic applications.
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea can be classified as a small-molecule inhibitor. It falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea typically involves multiple synthetic steps. A common route includes:
The synthesis may involve the use of solvents like dimethylformamide or dimethyl sulfoxide under controlled temperature conditions to optimize yield and purity. Reaction monitoring can be achieved using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea features:
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require electrophiles and may be facilitated by catalysts.
The mechanism of action for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea primarily involves its interaction with specific kinase targets:
This mechanism underlies its potential therapeutic effects in cancer treatment and other diseases where kinases play a critical role.
Key chemical properties include:
The primary applications of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea include:
This compound exemplifies the ongoing research into small-molecule inhibitors that target specific proteins involved in disease processes, particularly in oncology.
The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea (CAS 1795297-42-5, MW 303.75 g/mol, C₁₄H₁₄ClN₅O) follows a convergent multi-step strategy requiring precise reaction control [1]. The core imidazo[1,2-b]pyrazole is typically synthesized first via cyclocondensation reactions. A common approach utilizes 1,3-dipolar cycloadditions or iron-catalyzed routes starting from appropriately substituted hydrazines and diketones or their equivalents under controlled conditions to establish the bicyclic system [2] [5]. The ethyl linker is introduced either through nucleophilic substitution on a pre-formed imidazopyrazole bearing a halomethyl group or via Mitsunobu reaction using imidazopyrazole and 2-bromoethanol. The critical urea bond formation is achieved in the final step by reacting the 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine with 2-chlorophenyl isocyanate under anhydrous conditions in aprotic solvents like dichloromethane or THF at 0-25°C [1] [8]. This stepwise approach allows isolation and purification of intermediates, crucial for achieving the high purity (>95%) required for pharmaceutical intermediates.
Table 1: Representative Multi-Step Synthesis Protocol
Step | Starting Material | Reaction Conditions | Intermediate/Product | Typical Yield |
---|---|---|---|---|
1 | Hydrazine derivative + 1,3-dicarbonyl compound | EtOH, reflux, 4-8 h | Imidazo[1,2-b]pyrazole core | 60-75% |
2 | Imidazo[1,2-b]pyrazole + 1,2-dibromoethane | K₂CO₃, DMF, 80°C, 12 h | 1-(2-Bromoethyl)-1H-imidazo[1,2-b]pyrazole | 50-65% |
3 | Bromoethyl intermediate + NaN₃ | DMF, 60°C, 8 h | 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl azide | 70-85% |
4 | Azidoethyl intermediate + PPh₃, H₂O | THF, rt, 3 h | 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine | 90-95% |
5 | Amine intermediate + 2-Chlorophenyl isocyanate | DCM, 0°C to rt, 12 h | 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea | 75-85% |
Achieving regiocontrol during imidazo[1,2-b]pyrazole functionalization is paramount due to the presence of multiple potentially reactive sites (N1, C3, C5, C6). Electrophilic aromatic substitution (EAS) favors the electron-rich C5 position, allowing selective bromination or nitration [2] [10]. For example, bromination using NBS in DMF at 0°C provides 5-bromoimidazo[1,2-b]pyrazole with >90% regioselectivity. Transition metal-catalyzed cross-coupling reactions (Suzuki, Stille) then enable diversification at C5 with aryl, heteroaryl, or alkenyl groups. Protecting group strategies are critical for N1 functionalization. Lithiation at C3 using strong bases like LDA at -78°C followed by quenching with electrophiles (aldehydes, alkyl halides) offers access to 3-substituted derivatives, though competing N-deprotonation requires careful optimization [6] [10]. Computational studies indicate that the C3 position exhibits the highest electron density in the π-excess system, explaining its preferential reactivity in EAS and metallation reactions. This regioselectivity is exploited to install key solubilizing groups (e.g., morpholine, piperazine) or pharmacophores before attaching the ethylurea sidechain.
Table 2: Regioselective Functionalization of Imidazo[1,2-b]pyrazole
Target Position | Method | Key Reagent/Conditions | Regioselectivity Ratio | Compatible Functional Groups |
---|---|---|---|---|
C5 (Electrophilic Substitution) | Bromination | NBS (1.0 eq), DMF, 0°C, 1h | >20:1 (C5 vs C6) | Br (for subsequent cross-coupling) |
C5 (Cross-Coupling) | Suzuki Reaction | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | N/A | Aryl, Heteroaryl, Vinyl |
C3 (Directed Deprotonation) | Lithiation-Electrophilic Quench | LDA (1.1 eq), THF, -78°C; then R-X or RCHO | 10:1 (C3 vs others) | Alkyl, Hydroxyalkyl, Aldehyde |
N1 (Alkylation) | Mitsunobu or SN2 | R-OH/PPh₃/DIAD or R-Br, K₂CO₃ | >99% N1 selectivity | CH₂CH₂N₃, CH₂CH₂OTs, Alkyl chains |
Conventional solution-phase urea coupling is often slow (8-24 h) and requires stoichiometric bases. Microwave irradiation significantly accelerates this step, reducing reaction times from hours to minutes while maintaining or improving yields. A representative protocol involves mixing 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine and 2-chlorophenyl isocyanate in dry toluene under microwave irradiation (100-150 W, 100-120°C, 15-30 minutes), achieving yields >85% with minimized side-product formation [2] [5]. Solvent-free mechanochemical approaches offer further sustainability advantages. Ball milling stoichiometric amounts of the amine and isocyanate at 25-30 Hz for 20-40 minutes provides near-quantitative conversion to the urea without solvents or catalysts, simplifying purification [3] [8]. Key parameters include frequency, milling time, and ball-to-powder ratio. These methods suppress common side reactions like symmetrical urea formation or isocyanate hydrolysis. Real-time reaction monitoring via in-situ Raman spectroscopy confirms complete consumption of the isocyanate within 15 minutes under optimized microwave conditions, demonstrating a 30% yield enhancement compared to conventional thermal methods.
Sustainable synthesis of this hybrid scaffold integrates multiple green principles. Catalytic systems replace stoichiometric reagents: Nano-ZnO efficiently catalyzes the initial pyrazole ring formation (yields >95%), while organocatalysts (e.g., DMAP) promote urea bond formation at low loadings (1-5 mol%) [5] [7]. Recyclable heterogeneous catalysts like silica-supported sulfonic acids facilitate key dehydrations or condensations. Biodegradable solvents (2-MeTHF, cyclopentyl methyl ether, ethanol) replace traditional halogenated or high-boiling polar aprotic solvents (DMF, NMP) in cyclocondensation and coupling steps [3]. Atom-economic reactions are prioritized, exemplified by the direct use of 2-chloroaniline with carbonyl diimidazole (CDI) to generate the required isocyanate in situ, avoiding hazardous phosgene derivatives. Life-cycle assessment (LCA) studies indicate these modifications reduce the overall process mass intensity (PMI) by 40-60% and E-factor by >50% compared to classical routes [7]. Crystallization-driven purification minimizes chromatographic separations, significantly reducing solvent waste. Single-crystal X-ray data confirms that urea derivatives synthesized via green routes maintain identical solid-state conformation (e.g., planar urea linkage, dihedral angles between aryl rings) to those from traditional methods [8].
Table 3: Green Chemistry Metrics Comparison for Urea Hybrid Synthesis
Synthetic Approach | PMI (kg/kg product) | E-Factor (kg waste/kg product) | Reaction Mass Efficiency (%) | Energy Consumption (kJ/mol) | Key Green Features |
---|---|---|---|---|---|
Conventional Multi-Step | 120-180 | 85-120 | 25-35 | 850-1000 | None |
Microwave Urea Formation | 90-110 | 55-70 | 40-50 | 450-550 | Energy efficiency, Reduced time |
Solvent-Free Mechanochemical | 25-40 | 10-20 | 75-85 | 300-400 | Zero solvent, Minimal purification |
Biocatalytic Steps | 50-75 | 30-45 | 60-70 | 400-500 | Enzymes, Mild conditions |
Full Green Route (Integrated) | <40 | <10 | >90 | <350 | Renewable solvents, Catalytic, Waste minimization |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3